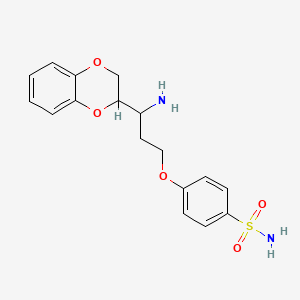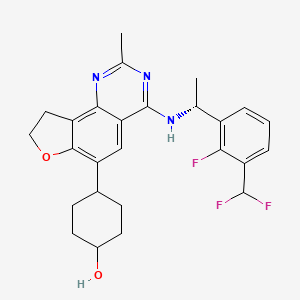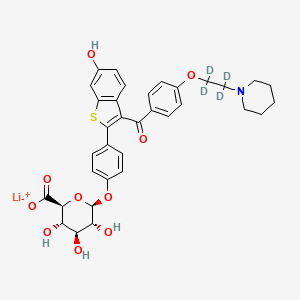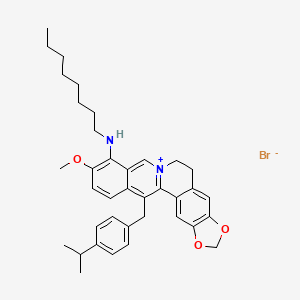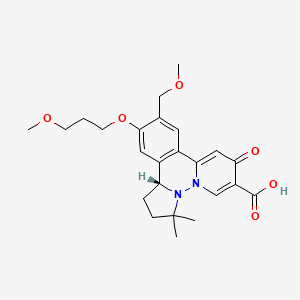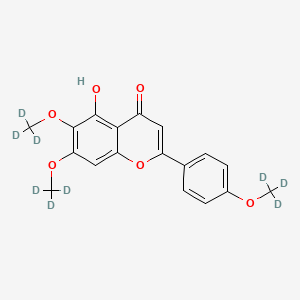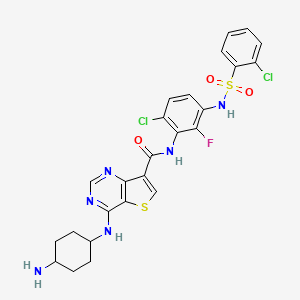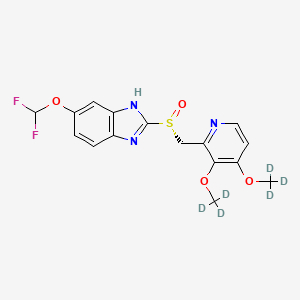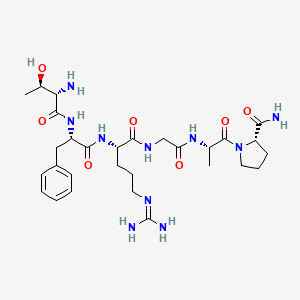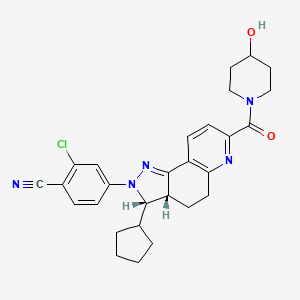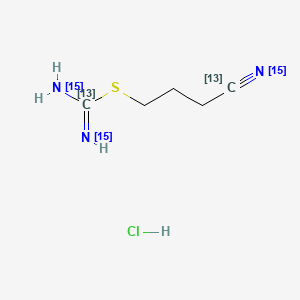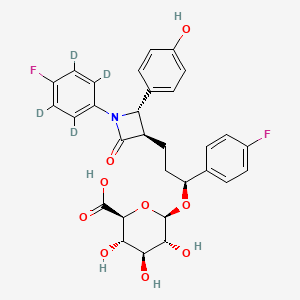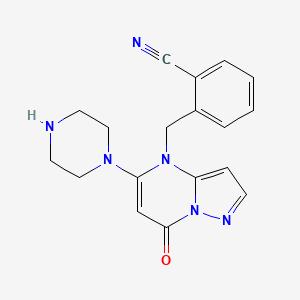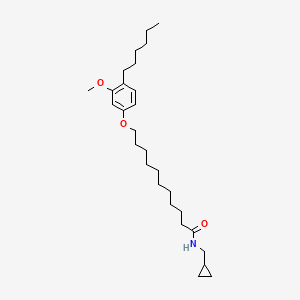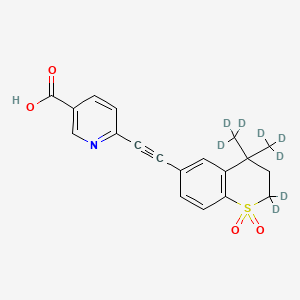
Tazarotenic acid sulfone-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tazarotenic acid sulfone-d8 is a deuterated form of tazarotenic acid sulfone, a compound primarily used in biochemical and proteomics research. The molecular formula of this compound is C19H9D8NO4S, and it has a molecular weight of 363.46 . This compound is isotopically labeled, making it useful for various scientific studies, particularly those involving mass spectrometry.
Análisis De Reacciones Químicas
Tazarotenic acid sulfone-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Tazarotenic acid sulfone-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry to study the behavior of tazarotenic acid sulfone and its derivatives.
Biology: Employed in biochemical assays to investigate the metabolic pathways and interactions of tazarotenic acid sulfone.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of tazarotenic acid sulfone in the body.
Mecanismo De Acción
The mechanism of action of tazarotenic acid sulfone-d8 is similar to that of tazarotenic acid. Upon application, tazarotenic acid undergoes esterase hydrolysis to form its active metabolite, tazarotenic acid. This active metabolite binds to retinoic acid receptors (RARs), specifically RARβ and RARγ, and modulates gene expression. This modulation affects cellular processes such as proliferation, differentiation, and inflammation .
Comparación Con Compuestos Similares
Tazarotenic acid sulfone-d8 can be compared with other isotopically labeled compounds and retinoids:
Tazarotenic Acid: The non-deuterated form, used in similar research applications but without the isotopic labeling.
Tretinoin: Another retinoid used in the treatment of acne and other skin conditions, but with different receptor selectivity and metabolic pathways.
Adapalene: A third-generation retinoid with similar applications but distinct chemical structure and pharmacological profile.
The uniqueness of this compound lies in its isotopic labeling, which provides enhanced analytical capabilities in research settings .
Propiedades
Fórmula molecular |
C19H17NO4S |
|---|---|
Peso molecular |
363.5 g/mol |
Nombre IUPAC |
6-[2-[2,2-dideuterio-1,1-dioxo-4,4-bis(trideuteriomethyl)-3H-thiochromen-6-yl]ethynyl]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C19H17NO4S/c1-19(2)9-10-25(23,24)17-8-4-13(11-16(17)19)3-6-15-7-5-14(12-20-15)18(21)22/h4-5,7-8,11-12H,9-10H2,1-2H3,(H,21,22)/i1D3,2D3,10D2 |
Clave InChI |
SNSJBSLKHBITIU-YXDKRSHTSA-N |
SMILES isomérico |
[2H]C1(CC(C2=C(S1(=O)=O)C=CC(=C2)C#CC3=NC=C(C=C3)C(=O)O)(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canónico |
CC1(CCS(=O)(=O)C2=C1C=C(C=C2)C#CC3=NC=C(C=C3)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


